

Anilazine solubility in different solvents

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Compound of Interest		
Compound Name:	Anilazine	
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Technical Guide: Solubility of Anilazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Anilazine**, a triazine fungicide. The document details its solubility in various solvents, outlines experimental protocols for solubility determination, and illustrates its primary mode of action through a biochemical pathway diagram.

Core Topic: Anilazine Solubility

Anilazine, with the chemical formula C₉H₅Cl₃N₄, presents as a white to tan crystalline powder[1][2][3]. Its solubility is a critical parameter for its formulation, application, and environmental fate. Generally, **Anilazine** is characterized by low aqueous solubility and moderate solubility in organic solvents[1][2][3][4].

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of **Anilazine** in different solvents.



Solvent	Temperature (°C)	Solubility	Reference
Water	20	8 mg/L	[1]
Toluene	30	5 g/100 mL	[1]
Xylene	30	4 g/100 mL	[1]
Acetone	30	10 g/100 mL	[1]
Dichloromethane	20	90,000 mg/L	[4]

Anilazine is generally considered insoluble in water[1][2][3][5]. It is stable in neutral and slightly acidic aqueous media but is known to hydrolyze when heated with alkali[2][3].

Experimental Protocols

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of compounds with low solubility[6]. The following protocol is a standard procedure that can be adapted for determining the solubility of **Anilazine**.

Shake-Flask Method for Solubility Determination

This method is based on the principle of achieving equilibrium between the solid solute and the solvent, resulting in a saturated solution.

Materials:

- Anilazine (analytical standard)
- Solvent of interest (e.g., water, organic solvents)
- Conical flasks or vials with screw caps
- Shaker or agitator with temperature control
- Centrifuge



- Syringes and filters (e.g., 0.45 μm pore size)
- Analytical balance
- Appropriate analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

- Preparation: Add an excess amount of **Anilazine** to a series of flasks containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.
- Equilibration: Seal the flasks and place them in a shaker with controlled temperature. Agitate the flasks for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The specific time should be determined experimentally by sampling at different time points until the concentration of the dissolved **Anilazine** remains constant.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.
- Sampling: Carefully withdraw an aliquot of the clear supernatant (the saturated solution)
 using a syringe.
- Filtration: Immediately filter the aliquot through a membrane filter (e.g., 0.45 μm) to remove any remaining solid particles. Adsorption of the solute to the filter should be checked and accounted for if significant.
- Quantification: Analyze the concentration of **Anilazine** in the filtrate using a validated
 analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible
 Spectroscopy. A calibration curve prepared with known concentrations of **Anilazine** in the
 same solvent should be used for accurate quantification.
- Data Reporting: The solubility is reported as the average concentration of the saturated solution, typically in units of mg/L, g/100 mL, or mol/L, at the specified temperature.



This protocol is consistent with the principles outlined in OECD Guideline 105 for testing the water solubility of chemicals[3]. For organic solvents, a similar approach is followed, ensuring the chosen analytical method is suitable for the specific solvent.

Mode of Action: Inhibition of Succinate Dehydrogenase

Anilazine's fungicidal activity stems from its ability to act as a multi-site inhibitor, with a key target being the enzyme succinate dehydrogenase (SDH)[1]. SDH, also known as Complex II, is a crucial enzyme in both the Krebs (citric acid) cycle and the mitochondrial electron transport chain. By inhibiting SDH, **Anilazine** disrupts cellular respiration and energy production in fungi, leading to cell death.

The following diagram illustrates the signaling pathway affected by **Anilazine**.

Caption: **Anilazine** inhibits Succinate Dehydrogenase (SDH), disrupting the Krebs Cycle and Electron Transport Chain.

This diagram shows that **Anilazine** acts as an inhibitor of Succinate Dehydrogenase (SDH), which is an integral part of both the Krebs Cycle and the Electron Transport Chain (as Complex II). This inhibition blocks the conversion of succinate to fumarate in the Krebs Cycle and the transfer of electrons from Complex II to Complex III in the respiratory chain, ultimately halting ATP production.

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